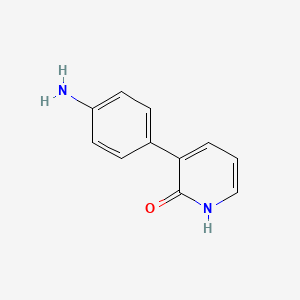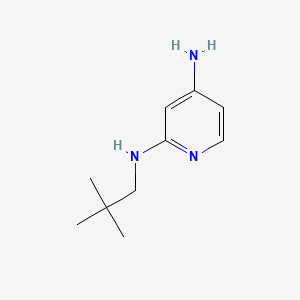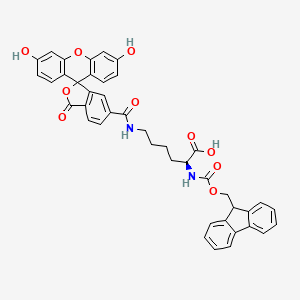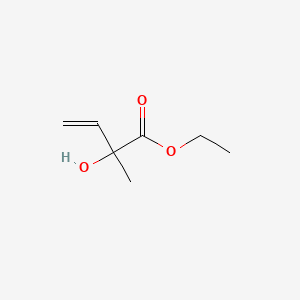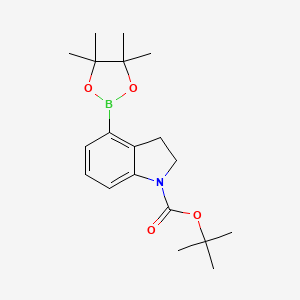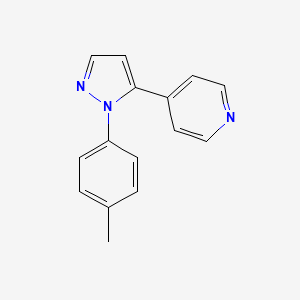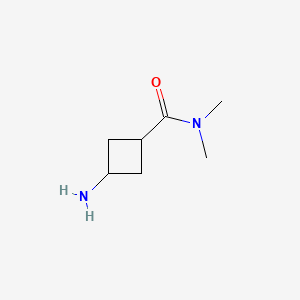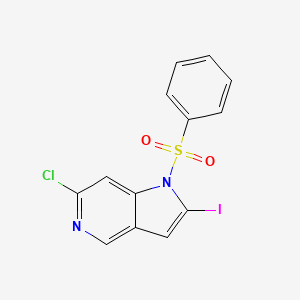
1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylsulfonyl compounds are a class of organic compounds that contain a phenyl group attached to a sulfonyl group . They are often used as building blocks in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole” are not available, phenylsulfonyl compounds are generally synthesized through sulfonamidation reactions . For example, 2-(phenylsulfonyl)-2H-1,2,3-triazole was synthesized through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of phenylsulfonyl compounds can be analyzed using various spectroscopic techniques, including high-resolution mass spectrometry, FT–IR, UV–Vis, and 1D and 2D NMR spectroscopy .Chemical Reactions Analysis
Phenylsulfonyl compounds can participate in various chemical reactions. For instance, 2-phenylsulfonyl-1,3-butadiene can undergo [4+2] and [2+4] cycloaddition reactions .Physical And Chemical Properties Analysis
Physical and chemical properties of organic compounds can include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity .Applications De Recherche Scientifique
Palladium-Catalyzed Coupling Reactions
1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole serves as a precursor in palladium-catalyzed decarboxylative Suzuki and Heck couplings. This leads to the synthesis of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, which are significant in the development of various organic compounds. Such reactions are instrumental in constructing complex molecular frameworks efficiently, showcasing the compound's versatility in facilitating bond-forming processes under mild conditions (Suresh et al., 2013).
Atom-transfer Radical Cyclizations
The use of related phenylsulfonyl compounds in atom-transfer radical cyclizations demonstrates the potential for creating complex cyclic structures. These methodologies allow for the generation of significant intermediates towards synthesizing novel organic compounds, revealing the versatility of phenylsulfonyl-incorporated molecules in radical-based synthetic strategies (Flynn et al., 1992).
Preparation of 2,5-Disubstituted-1,3-oxazoles
The reactivity of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole and its derivatives in synthetic applications extends to the preparation of oxazoles. Specifically, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole leads to 2,5-disubstituted oxazoles, highlighting the role of phenylsulfonyl groups in enabling nucleophilic displacement reactions for the synthesis of heterocyclic compounds (Williams & Fu, 2010).
Nonlinear Optical Materials Synthesis
Compounds containing phenylsulfonyl groups are explored for their application in nonlinear optical materials. The synthesis of thiophene compounds with phenylsulfonyl acceptors has been demonstrated to yield materials with efficient second-order optical nonlinearities. These findings indicate the compound's relevance in the development of advanced materials for optical applications, showcasing its potential beyond purely pharmaceutical contexts (Chou et al., 1996).
Selective Synthesis Protocols
The manipulation of phenylsulfonyl-incorporated compounds for selective synthesis protocols is evident in the generation of sulfone-substituted cyclopropanes. Such methodologies underscore the strategic utility of phenylsulfonyl groups in directing lithiation and subsequent electrophile trapping, facilitating the synthesis of highly functionalized and stereochemically defined molecules (Bailey et al., 1993).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-6-chloro-2-iodopyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-12-7-11-9(8-16-12)6-13(15)17(11)20(18,19)10-4-2-1-3-5-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJQNHSTBZYPQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=NC=C3C=C2I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

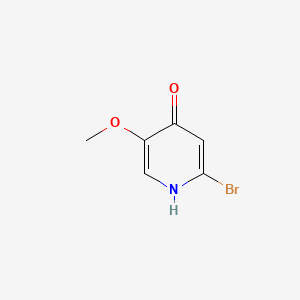
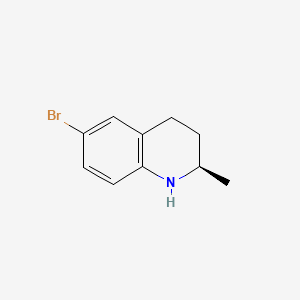
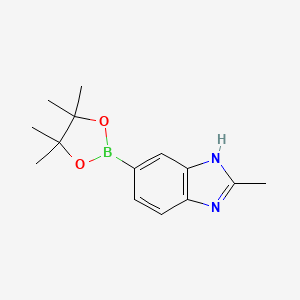
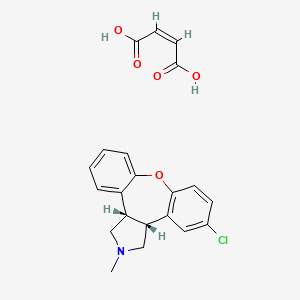
![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)

![N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl](/img/no-structure.png)
